molecular formula C18H19NO4 B267198 4-(Acetylamino)phenyl 4-isopropoxybenzoate

4-(Acetylamino)phenyl 4-isopropoxybenzoate

Cat. No. B267198
M. Wt: 313.3 g/mol
InChI Key: PKESVTUJDQXCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 4-isopropoxybenzoate, also known as APAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-isopropoxybenzoate is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It has been shown to undergo nucleophilic substitution reactions with various electrophiles such as alkyl halides and acyl chlorides.
Biochemical and Physiological Effects:
4-(Acetylamino)phenyl 4-isopropoxybenzoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies. It has also been shown to have anti-inflammatory activity in vitro.

Advantages and Limitations for Lab Experiments

4-(Acetylamino)phenyl 4-isopropoxybenzoate is a readily available reagent that is easy to synthesize. It has been shown to be stable under a wide range of conditions. However, its low solubility in water can limit its use in aqueous reactions. It is also important to handle 4-(Acetylamino)phenyl 4-isopropoxybenzoate with care as it may cause skin irritation and respiratory problems.

Future Directions

There are several future directions for the use of 4-(Acetylamino)phenyl 4-isopropoxybenzoate in scientific research. It can be used as a starting material for the synthesis of new compounds with potential biological activity. It can also be used as a reagent in the development of new imaging agents for medical applications. Additionally, further studies are needed to elucidate the mechanism of action and biochemical and physiological effects of 4-(Acetylamino)phenyl 4-isopropoxybenzoate.

Synthesis Methods

The synthesis of 4-(Acetylamino)phenyl 4-isopropoxybenzoate involves the reaction between 4-acetamidophenol and 4-isopropoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction takes place at room temperature and yields 4-(Acetylamino)phenyl 4-isopropoxybenzoate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(Acetylamino)phenyl 4-isopropoxybenzoate has been extensively used in scientific research as a reagent in various chemical reactions. It has been used as a starting material for the synthesis of other compounds such as 4-(N-methyl-N-phenylamino)phenyl 4-isopropoxybenzoate, which has been shown to exhibit antitumor activity. 4-(Acetylamino)phenyl 4-isopropoxybenzoate has also been used as a precursor in the synthesis of fluorescent dyes for imaging applications.

properties

Product Name

4-(Acetylamino)phenyl 4-isopropoxybenzoate

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(4-acetamidophenyl) 4-propan-2-yloxybenzoate

InChI

InChI=1S/C18H19NO4/c1-12(2)22-16-8-4-14(5-9-16)18(21)23-17-10-6-15(7-11-17)19-13(3)20/h4-12H,1-3H3,(H,19,20)

InChI Key

PKESVTUJDQXCGQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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